molecular formula C17H15ClN2S B2795060 5-chloro-1-methyl-3-phenyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318234-09-2

5-chloro-1-methyl-3-phenyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole

Cat. No.: B2795060
CAS No.: 318234-09-2
M. Wt: 314.83
InChI Key: VKIHESOYFXFLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-1-methyl-3-phenyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-phenyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenyl sulfide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-phenyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-3-phenyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-(phenylsulfanylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-20-17(18)15(12-21-14-10-6-3-7-11-14)16(19-20)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIHESOYFXFLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.